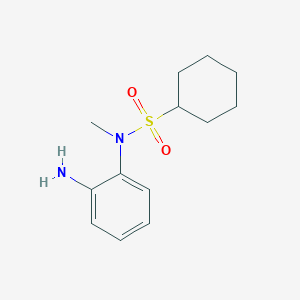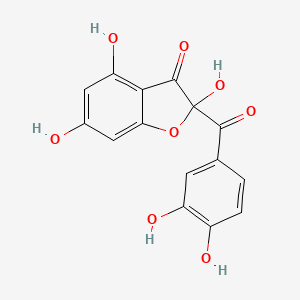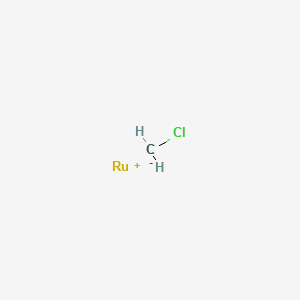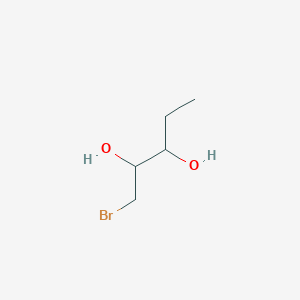
N'-(9-Acridinyl)-N,N'-dimethylformamidine methyl iodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine typically involves the reaction of 9-aminoacridine with dimethylformamide and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of intermediates and their subsequent conversion to the final product.
Industrial Production Methods
Industrial production of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine depend on the specific reaction conditions and reagents used. For example, oxidation may yield acridine oxide derivatives, while reduction may produce reduced acridine compounds.
Scientific Research Applications
N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological systems and interactions, particularly in fluorescence-based assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research. Additionally, the compound’s fluorescence properties make it useful in imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
N-(9-Acridinyl)maleimide: Another acridine derivative with similar fluorescence properties.
9-Isothiocyanatoacridine: Known for its reactivity with amines and amino acids.
9-Acridinyl amino acid derivatives: Synthesized for their potential anticancer activity.
Uniqueness
N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine is unique due to its specific structure and combination of properties. Its ability to intercalate into DNA and its fluorescence characteristics make it a valuable tool in both research and potential therapeutic applications. The compound’s versatility in undergoing various chemical reactions further enhances its utility in scientific studies.
Properties
CAS No. |
101398-43-0 |
|---|---|
Molecular Formula |
C17H18IN3 |
Molecular Weight |
391.25 g/mol |
IUPAC Name |
N'-acridin-9-yl-N,N-dimethylmethanimidamide;iodomethane |
InChI |
InChI=1S/C16H15N3.CH3I/c1-19(2)11-17-16-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)16;1-2/h3-11H,1-2H3;1H3 |
InChI Key |
KIDNYOJUXCYUPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=C2C=CC=CC2=NC3=CC=CC=C31.CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


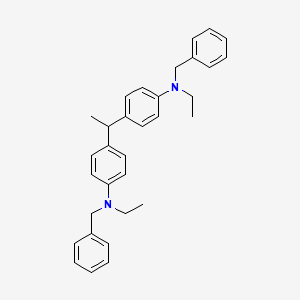


![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
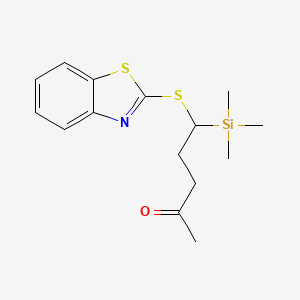
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)

![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
